molecular formula C30H29N5O5S B2941288 2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-methoxybenzyl)acetamide CAS No. 959493-20-0

2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-methoxybenzyl)acetamide

Cat. No.: B2941288
CAS No.: 959493-20-0
M. Wt: 571.65
InChI Key: TVAAUBHZQIVDOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a substituted acetamide derivative featuring a complex heterocyclic core. Its structure integrates an imidazo[1,2-c]quinazolinone scaffold substituted with a thioether-linked 2-[(4-ethoxyphenyl)amino]-2-oxoethyl group at position 5 and an N-(2-methoxybenzyl)acetamide moiety at position 2.

Properties

IUPAC Name

2-[5-[2-(4-ethoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H29N5O5S/c1-3-40-21-14-12-20(13-15-21)32-27(37)18-41-30-34-23-10-6-5-9-22(23)28-33-24(29(38)35(28)30)16-26(36)31-17-19-8-4-7-11-25(19)39-2/h4-15,24H,3,16-18H2,1-2H3,(H,31,36)(H,32,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVAAUBHZQIVDOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CC(=O)NCC5=CC=CC=C5OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H29N5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

571.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-methoxybenzyl)acetamide is a novel synthetic derivative that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C16H16N6O3SC_{16}H_{16}N_{6}O_{3}S, with a molecular weight of approximately 436.5 g/mol. The structural complexity includes functional groups that may contribute to its biological activity.

Structural Representation

PropertyValue
Molecular FormulaC16H16N6O3SC_{16}H_{16}N_{6}O_{3}S
Molecular Weight436.5 g/mol
IUPAC NameThis compound

Antimicrobial Properties

Research indicates that derivatives of quinazoline and imidazole structures exhibit significant antimicrobial activities. The compound has been tested against various bacterial strains, demonstrating effectiveness with Minimum Inhibitory Concentration (MIC) values ranging from 31.25 to 62.5 μg/mL against standard strains such as Staphylococcus aureus and Escherichia coli . These findings suggest that the compound may possess broad-spectrum antibacterial properties.

Antioxidant Activity

Antioxidant assays have shown that compounds similar in structure to the target compound exhibit notable antioxidant properties. The presence of hydroxyl groups on the phenolic substituents enhances antioxidant activity through metal-chelation mechanisms . This indicates potential applications in reducing oxidative stress-related diseases.

Anti-inflammatory Effects

Quinazoline derivatives have been reported to exhibit anti-inflammatory effects through inhibition of pro-inflammatory cytokines. The specific mechanisms may involve modulation of NF-kB signaling pathways, which are crucial in inflammatory responses . Further studies are needed to elucidate the specific pathways influenced by this compound.

Case Studies and Research Findings

  • Antimicrobial Activity Study :
    • A study evaluated the antimicrobial efficacy of similar quinazoline derivatives against multiple bacterial strains.
    • Results showed significant inhibition at low concentrations, suggesting potential for therapeutic use in infections .
  • Antioxidant Evaluation :
    • Research utilized various assays (ABTS, TEAC) to assess antioxidant capabilities.
    • Compounds with structural similarities were found to have enhanced activity due to specific substituents on the quinazoline ring .
  • Pharmacological Mechanisms :
    • Investigations into the pharmacodynamics revealed interactions with multiple cellular targets, leading to apoptosis in cancer cell lines.
    • The compound's ability to induce cell death in malignant cells while sparing normal cells highlights its potential as an anticancer agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

  • Higher yields (>90%) are achieved with electron-withdrawing substituents (e.g., 3-chlorophenyl) compared to alkyl chains (e.g., isobutyl, 56–60%) .
  • Melting points correlate with molecular symmetry and hydrogen-bonding capacity; chlorophenyl analogs exhibit lower melting points than fluorophenyl derivatives .

Table 2: Bioactivity Trends Linked to Substituents

Substituent Type Proposed Mechanism Activity Level Reference
4-Ethoxyphenyl (Target) Potential HDAC inhibition* Not reported N/A
2-Fluorophenyl Membrane disruption Moderate
3-Chlorophenyl DNA intercalation High
Isobutyl Steric hindrance reduction Low to moderate

*Hypothesized based on structural similarity to SAHA-like HDAC inhibitors ().

Spectroscopic and Analytical Comparisons
  • IR Spectroscopy : All analogs show characteristic peaks for amide C=O (1650–1712 cm⁻¹) and aromatic C-H (3050–3129 cm⁻¹). The user’s compound is expected to display additional C-O stretches (~1250 cm⁻¹) from ethoxy and methoxy groups .
  • NMR Spectroscopy : Aryl protons in the 4-ethoxyphenyl group (δ ~6.8–7.5 ppm) and methoxybenzyl protons (δ ~3.8–4.3 ppm) would distinguish the target compound from analogs with halogenated aryl groups (e.g., δ ~7.2–7.9 ppm for fluorophenyl) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.